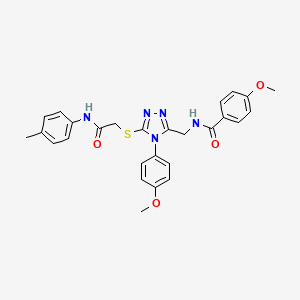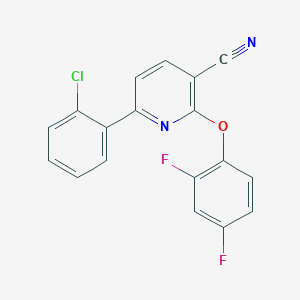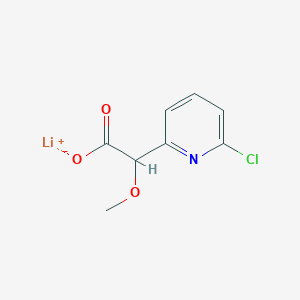![molecular formula C23H31N5O5 B2708583 N-[(oxolan-2-yl)methyl]-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine CAS No. 899995-07-4](/img/structure/B2708583.png)
N-[(oxolan-2-yl)methyl]-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(oxolan-2-yl)methyl]-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine is a useful research compound. Its molecular formula is C23H31N5O5 and its molecular weight is 457.531. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Development of Macozinone for TB Treatment
- Macozinone is a piperazine-benzothiazinone compound undergoing clinical studies for tuberculosis (TB) treatment. It targets decaprenylphospohoryl ribose oxidase DprE1, involved in the synthesis of the cell wall in Mycobacterium tuberculosis, showing optimism for more efficient TB drug regimens (Makarov & Mikušová, 2020).
Piperazine Derivatives as Therapeutic Agents
- Piperazine derivatives have significant medicinal potential, used in various therapeutic areas such as antipsychotic, antidepressant, anticancer, and anti-inflammatory treatments. The modification of the piperazine nucleus can significantly impact the medicinal properties of these molecules, indicating a broad scope for designing drug-like elements for various diseases (Rathi et al., 2016).
Anti-mycobacterial Activity of Piperazine Analogues
- Anti-mycobacterial compounds featuring piperazine as a core element have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the role of piperazine derivatives in developing new anti-TB molecules, emphasizing design, rationale, and structure-activity relationship (SAR) (Girase et al., 2020).
Understanding Piperazine Metabolism and Disposition
- The metabolism of arylpiperazine derivatives , including their CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, is crucial for their pharmacological actions. These metabolites, known for their variety of serotonin receptor-related effects, underline the importance of understanding piperazine derivative metabolism for clinical application (Caccia, 2007).
High Energy Density Materials and Piperazine Compounds
- High-nitrogen azine energetic compounds , which include certain piperazine derivatives, have applications in propellants, mixed explosives, and gas generators. These applications illustrate the potential of piperazine compounds in energetic materials, contributing to improvements in burning rate, detonation performance, and gas content (Yongjin & Shuhong, 2019).
Properties
IUPAC Name |
[4-[6-(oxolan-2-ylmethylamino)pyridazin-3-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O5/c1-30-18-13-16(14-19(31-2)22(18)32-3)23(29)28-10-8-27(9-11-28)21-7-6-20(25-26-21)24-15-17-5-4-12-33-17/h6-7,13-14,17H,4-5,8-12,15H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQZYYNYEPMYDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
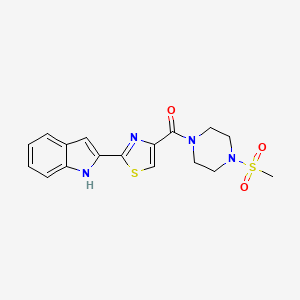
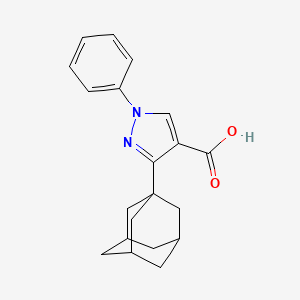
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENOXYACETAMIDE HYDROCHLORIDE](/img/structure/B2708504.png)


![5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2708507.png)
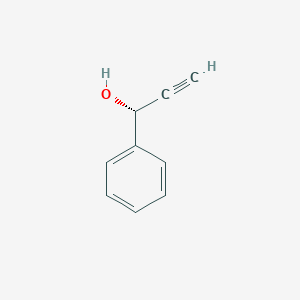

![2-[(4-aminophenyl)thio]-N-(3-chloro-4-methoxyphenyl)propanamide](/img/structure/B2708511.png)
